REACTION_CXSMILES
|
ON1C2C=CC=CC=2N=N1.C1CCC(N=[C:18]=[N:19][CH:20]2[CH2:25][CH2:24][CH2:23][CH2:22]C2)CC1.C(NCCCCCC(O)=O)(OC[CH:30]1[C:42]2[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=2)[C:36]2[C:31]1=[CH:32][CH:33]=[CH:34][CH:35]=2)=O.C(OC(=O)C)(=O)C.CCN(C(C)C)C(C)C>CN(C=O)C.C(Cl)Cl>[CH:35]1[C:36]2[CH:37]([CH2:18][N:19]3[CH2:20][CH2:25][CH2:24][CH2:23][CH2:22]3)[C:38]3[C:30](=[CH:42][CH:41]=[CH:40][CH:39]=3)[C:31]=2[CH:32]=[CH:33][CH:34]=1
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
|
Quantity
|
44.6 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
63.2 mg
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCCCCC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react, with occasional stirring, for two hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The resin is washed with DMF (3×1 min), DCM (3×1 min) and MeOH (3×1 min)
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to react for 10 min more
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
the resin is washed again
|
Type
|
ADDITION
|
Details
|
the resin is treated with a solution of 50% piperidine in DMF (3×2 min)
|
Duration
|
2 min
|
Type
|
WASH
|
Details
|
washed with DCM (3×1 min), DMF and MeOH
|
Duration
|
1 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)CN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |